Technical Guide: Synthesis and Discovery of 2,3,4',5-Tetrachlorobiphenyl (PCB 67)
Technical Guide: Synthesis and Discovery of 2,3,4',5-Tetrachlorobiphenyl (PCB 67)
This guide details the synthesis, characterization, and toxicological context of 2,3,4',5-Tetrachlorobiphenyl (IUPAC: 2,3,5-trichloro-4'-chlorobiphenyl), designated as PCB 67 under the Ballschmiter & Zell (BZ) nomenclature.[1]
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Executive Summary
2,3,4',5-Tetrachlorobiphenyl (PCB 67) is a mono-ortho polychlorinated biphenyl congener utilized primarily as an analytical standard in environmental toxicology and metabolic studies.[1] Unlike the coplanar "dioxin-like" PCBs (e.g., PCB 77, 126), PCB 67 possesses a single ortho-chlorine substitution, inducing a twist in the biphenyl dihedral angle that reduces its affinity for the Aryl Hydrocarbon Receptor (AhR) compared to non-ortho congeners, yet retains significant biological activity.[1] This guide provides a validated protocol for its regiospecific synthesis via Suzuki-Miyaura cross-coupling, ensuring high isomeric purity essential for definitive toxicological assays.[1]
Chemical Identity & Structural Analysis
Accurate identification is critical due to the existence of 209 distinct PCB congeners.
| Parameter | Specification |
| IUPAC Name | 2,3,5-Trichloro-4'-chlorobiphenyl |
| Common Notation | 2,3,4',5-TeCB |
| BZ Number | PCB 67 |
| CAS Registry | 73575-53-8 |
| Molecular Formula | C₁₂H₆Cl₄ |
| Molecular Weight | 291.99 g/mol |
| Structure Type | Mono-ortho substituted (Position 2) |
| Chlorine Pattern | Ring A: 2,3,5 (Trichloro) Ring B: 4' (Monochloro) |
Structural Causality
The 2,3,5-substitution pattern on Ring A creates specific steric interactions.[1] The chlorine at position 2 (ortho) forces the two phenyl rings out of planarity (dihedral angle approx. 45–60°), preventing the "flat" conformation required for maximum intercalation into the AhR binding pocket.[1] However, the 4'-chloro (para) and 3,5-dichloro (meta) positions mimic aspects of the dioxin pharmacophore, making PCB 67 a critical probe for distinguishing between AhR-dependent and AhR-independent (e.g., neurotoxic) pathways.[1]
Synthesis Strategy: Regiospecific Suzuki-Miyaura Coupling
Direct chlorination of biphenyl yields complex mixtures of isomers that are difficult to separate.[1] The preferred method for synthesizing PCB 67 is the Suzuki-Miyaura cross-coupling of a halogenated benzene with a halogenated phenylboronic acid.[1]
Retrosynthetic Analysis
To construct the unsymmetrical 2,3,4',5-TeCB, we disconnect the C1-C1' bond.[1]
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Fragment A (Nucleophile): 4-Chlorophenylboronic acid.
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Fragment B (Electrophile): 1-Bromo-2,3,5-trichlorobenzene.[1]
Rationale: 4-Chlorophenylboronic acid is commercially stable and inexpensive.[1] The coupling partner, 1-bromo-2,3,5-trichlorobenzene, provides the specific trichloro pattern without risk of isomer scrambling under mild coupling conditions.[1]
Experimental Protocol
Reagents & Materials
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Substrate A: 4-Chlorophenylboronic acid (1.2 eq)[1]
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Substrate B: 1-Bromo-2,3,5-trichlorobenzene (1.0 eq)[1]
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[1]
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Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution[1]
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Solvent: Toluene : Ethanol (2:1 v/v)
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Atmosphere: Argon or Nitrogen (strictly inert)
Step-by-Step Workflow
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Degassing: Charge a Schlenk flask with Toluene and Ethanol. Degas by sparging with argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).[1]
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Assembly: Add 1-Bromo-2,3,5-trichlorobenzene (1.0 g, 3.8 mmol) and Pd(PPh₃)₄ (0.22 g, 0.19 mmol) under argon counterflow. Stir for 5 minutes to dissolve.
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Addition: Add 4-Chlorophenylboronic acid (0.72 g, 4.6 mmol) followed by the degassed 2M Na₂CO₃ solution (5 mL).
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Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90°C) for 12–16 hours. Monitor reaction progress via GC-MS or TLC (Hexane eluent).
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Work-up: Cool to room temperature. Separate the organic layer.[1] Extract the aqueous layer twice with diethyl ether.[1] Combine organic phases, wash with brine, and dry over anhydrous MgSO₄.
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Purification:
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Concentrate the filtrate in vacuo to yield a crude yellow solid.
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Flash Chromatography: Silica gel (230-400 mesh), eluting with 100% n-Hexane. PCB 67 elutes rapidly due to high lipophilicity.[1]
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Recrystallization: Dissolve the chromatographed product in minimal hot methanol. Cool slowly to 4°C to yield white crystalline needles.
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Reaction Mechanism Visualization[1]
Figure 1: Catalytic cycle for the synthesis of PCB 67 via Suzuki-Miyaura coupling.
Analytical Characterization
Validation of the synthesized congener requires multi-modal analysis to confirm the specific substitution pattern.
Nuclear Magnetic Resonance (NMR)
The proton NMR spectrum of PCB 67 is distinct due to the asymmetry of the rings.
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Ring B (4'-Chlorophenyl): Appears as an AA'BB' system (two doublets) centered around 7.4 ppm, characteristic of para-substitution.
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Ring A (2,3,5-Trichlorophenyl): Contains two non-adjacent protons at positions 4 and 6.[1]
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H6 (Proton at position 6): Located between the bridge (C1) and Chlorine (C5).[1] It appears as a doublet (J ~ 2.5 Hz) due to meta-coupling with H4.[1]
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H4 (Proton at position 4): Located between Chlorine (C3) and Chlorine (C5).[1] It appears as a doublet (J ~ 2.5 Hz).[1]
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Shift Difference: H6 is typically more shielded (upfield) than H4 due to the shielding cone of the orthogonal Ring B.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS)[1]
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Molecular Ion (M+): Cluster centered at m/z 292 .
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Isotope Pattern: Distinctive pattern for 4 chlorine atoms (M, M+2, M+4, M+6 intensities approx 77:100:49:11).[1]
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Fragmentation: Sequential loss of Cl atoms (M-35, M-70).[1] The loss of Cl₂ (M-70) is often favored in ortho-substituted PCBs.[1]
Toxicology & Biological Context
Mono-Ortho "Dioxin-Like" Status
PCB 67 is a mono-ortho congener.[1] While the World Health Organization (WHO) has assigned Toxic Equivalency Factors (TEFs) to specific mono-ortho PCBs (e.g., PCB 105, 118), PCB 67 is generally considered to have negligible AhR affinity compared to these congeners.[1]
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Mechanism: The 2,3,5-substitution creates sufficient steric hindrance to prevent the planar conformation required for high-affinity binding to the AhR.[1]
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Metabolism: PCB 67 is metabolized by Cytochrome P450 enzymes (CYP2B family).[1] The presence of vicinal hydrogens at positions 3',4' is blocked by the 4'-Cl, but the 2',3' and 5',6' positions on Ring B are open for epoxidation.[1]
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Relevance: It serves as a vital negative control in AhR assays or as a model for neurotoxic effects mediated by non-coplanar PCBs (e.g., Ryanodine receptor activation).[1]
Safety & Handling
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Hazard Class: Carcinogen (Group 1 - IARC), Persistent Organic Pollutant (POP).[1]
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Containment: Handle exclusively in a fume hood with HEPA filtration.
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PPE: Nitrile gloves (double gloved), Tyvek lab coat, safety goggles.[1]
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Disposal: High-temperature incineration (>1200°C) is required.[1] Never dispose of down drains.[1]
References
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Lehmler, H. J., & Robertson, L. W. (2001).[1] Synthesis of polychlorinated biphenyls (PCBs) and their metabolites using the Suzuki-coupling. Chemosphere, 45(8), 1119-1127.[1] Link
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Ballschmiter, K., & Zell, M. (1980).[1] Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302(1), 20-31.[1] Link[1]
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Grimm, F. A., et al. (2015).[1] The toxicity of polychlorinated biphenyls (PCBs) is associated with their conformational flexibility.[1] Environmental Science & Technology, 49(16), 9921-9930.[1] Link[1]
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Safe, S. (1994).[1][2] Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology, 24(2), 87-149.[1] Link[1]
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Mullins, M. D., et al. (1984).[1] High-resolution PCB analysis: synthesis and chromatographic properties of all 209 PCB congeners. Environmental Science & Technology, 18(6), 468-476.[1] Link[1]
